Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromine-substituted imidazo[1,5-a]pyridine ring, and an azetidine-1-carboxylate moiety.
Preparation Methods
The synthesis of tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyridine core. One common method involves the copper-catalyzed cyclization of haloalkynes and amino-pyridines . The azetidine-1-carboxylate moiety is then introduced through a series of reactions, including nucleophilic substitution and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the imidazo[1,5-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and thiolated products, which can be further explored for their biological activities.
Scientific Research Applications
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular functions . This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate: This compound has a similar structure but with a bromine atom at a different position on the imidazo[1,5-a]pyridine ring.
Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: This compound lacks the bromine substitution and has a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other related compounds.
Properties
IUPAC Name |
tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)19-7-10(8-19)13-12-6-11(16)4-5-18(12)9-17-13/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGJWFQCMAYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C3C=C(C=CN3C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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